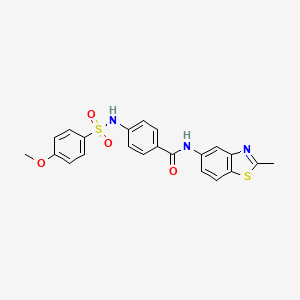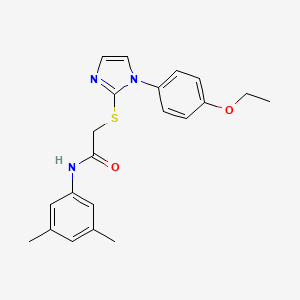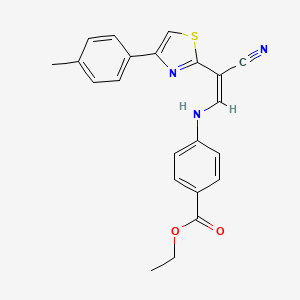![molecular formula C23H17FN4OS2 B2693225 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1797367-00-0](/img/structure/B2693225.png)
6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of compounds that have been synthesized and tested for antiproliferative activities . These compounds have shown significant antitumor effects against a panel of 55 cell lines of nine different cancer types .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For instance, one study described the synthesis of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions . Further details would depend on the specific synthesis route used.Aplicaciones Científicas De Investigación
Anticancer Potential A study by Karki et al. (2011) synthesized novel analogues of imidazo[2,1-b][1,3,4]thiadiazoles, showing significant cytotoxicity against leukemia cells. The research highlighted that certain derivatives exhibited strong cytotoxicity, indicating potential chemotherapeutic applications. The mechanism of cytotoxicity, explored through apoptosis induction without cell cycle arrest, suggests these compounds could be valuable in cancer treatment strategies (Karki et al., 2011).
Antitubercular and Antimicrobial Activities Abhale et al. (2016) discovered that derivatives of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine showed good antitubercular activity, highlighting the potential use of these compounds in combating tuberculosis. The specific structural features contributing to this activity were identified, offering insights into the design of new antitubercular agents (Abhale et al., 2016).
Güzeldemirci and Küçükbasmacı (2010) reported the synthesis and antimicrobial evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, revealing promising antimicrobial activities. This study points towards the utility of these compounds in developing new antimicrobial agents, especially against resistant strains (Güzeldemirci & Küçükbasmacı, 2010).
BRAF Inhibitor for Cancer Treatment A study by Abdel‐Maksoud et al. (2019) designed and synthesized a new series of imidazo[2,1-b]thiazoles with a 3-fluorophenyl group at position 6, showing cytotoxic activity against colon cancer and melanoma cell lines. These compounds were tested for their inhibitory effect on BRAF, with some showing superior activity compared to sorafenib, suggesting their potential as new cancer therapeutics (Abdel‐Maksoud et al., 2019).
Antioxidant and Anticancer Properties Sunil et al. (2010) investigated the antioxidant and anticancer properties of triazolo-thiadiazoles, finding potent cytotoxic effects on hepatocellular carcinoma cell lines, indicating their use as antioxidants and anticancer agents. The study provides insight into the potential therapeutic applications of these compounds in treating liver cancer (Sunil et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c1-13-21(31-23-27-19(11-28(13)23)15-7-9-16(24)10-8-15)22(29)26-18-6-4-3-5-17(18)20-12-30-14(2)25-20/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFRSVGOLUWUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=CSC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


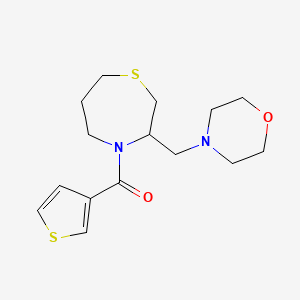
![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)
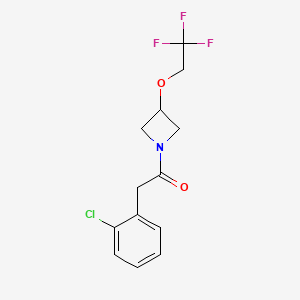
![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
